6-Bromobenzofuran

Vue d'ensemble

Description

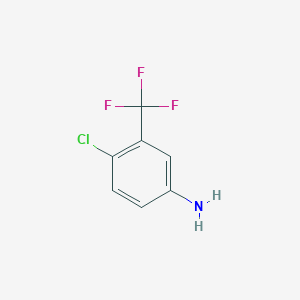

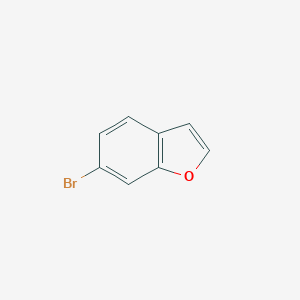

6-Bromobenzofuran is a chemical compound with the molecular formula C8H5BrO and a molecular weight of 197.03 . It is a colorless to yellow to brown liquid or solid .

Synthesis Analysis

The synthesis of 6-Bromobenzofuran involves the use of n-butyllithium in tetrahydrofuran at -65 to -60°C for 4 hours. This is followed by the addition of dimethyl carbonate under the same conditions for 5 hours . The reaction is quenched by the dropwise addition of a saturated ammonium chloride solution under low-temperature conditions .Molecular Structure Analysis

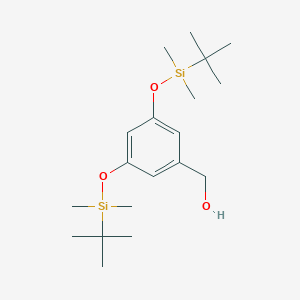

The molecular structure of 6-Bromobenzofuran consists of a benzofuran ring with a bromine atom attached at the 6th position . The compound has a density of 1.6±0.1 g/cm³, a boiling point of 233.8±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .Physical And Chemical Properties Analysis

6-Bromobenzofuran has a molar refractivity of 44.1±0.3 cm³, a polar surface area of 13 Ų, and a polarizability of 17.5±0.5 10^-24 cm³ . It also has a surface tension of 44.0±3.0 dyne/cm and a molar volume of 122.5±3.0 cm³ .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, including 6-Bromobenzofuran, have been found to have significant antibacterial activity . They are considered powerful tools in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has led to an urgent need to find new antimicrobial compounds with distinct mechanisms of action .

Anti-tumor Activity

Benzofuran compounds, such as 6-Bromobenzofuran, have shown strong biological activities, including anti-tumor effects . These compounds have potential applications in many aspects, making them attractive to chemical and pharmaceutical researchers worldwide .

Anti-oxidative Activity

Benzofuran derivatives have been found to possess anti-oxidative activities . This property makes them potential candidates for the treatment of diseases caused by oxidative stress .

Anti-viral Activity

Benzofuran compounds have also demonstrated anti-viral activities . For example, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Chemical Synthesis

6-Bromobenzofuran is used in chemical synthesis . It is used by scientists in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Anti-cancer Potential

Bromobenzofuran structural motifs have displayed the best anti-cancer potential against HepG2 liver cancer cell line . They also showed excellent molecular docking scores against EGFR, PI3K, mTOR, and Tubulin .

Mécanisme D'action

Target of Action

6-Bromobenzofuran is a benzofuran derivative, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary target of 6-Bromobenzofuran is the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli (Ec DsbA) . This enzyme is critical for the correct folding of virulence factors in many pathogenic Gram-negative bacteria .

Mode of Action

The compound 6-Bromobenzofuran interacts with its target, the enzyme Ec DsbA, by binding in the hydrophobic binding groove adjacent to the catalytic disulfide bond of Ec DsbA . This interaction can potentially inhibit the function of the enzyme, thereby affecting the folding of virulence factors in pathogenic bacteria .

Biochemical Pathways

Misfolded proteins can lead to a loss of function, which can inhibit the virulence of pathogenic bacteria .

Result of Action

The result of 6-Bromobenzofuran’s action is the potential inhibition of the enzyme Ec DsbA, which is critical for the correct folding of virulence factors in many pathogenic Gram-negative bacteria . By inhibiting this enzyme, 6-Bromobenzofuran could potentially reduce the virulence of these bacteria, making it a potential candidate for the development of new antibacterial drugs .

Orientations Futures

Benzofuran compounds, including 6-Bromobenzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring the therapeutic potential of these compounds for the treatment of various diseases .

Propriétés

IUPAC Name |

6-bromo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXQYOQXGGJUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569310 | |

| Record name | 6-Bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromobenzofuran | |

CAS RN |

128851-73-0 | |

| Record name | 6-Bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: How does 6-Bromobenzofuran interact with Escherichia coli DsbA, and what are the downstream effects of this interaction?

A1: Research indicates that 6-Bromobenzofuran derivatives bind to the hydrophobic groove adjacent to the catalytic disulfide bond of Escherichia coli DsbA (EcDsbA) []. While the exact mechanism of action requires further investigation, binding within this critical region likely interferes with EcDsbA's enzymatic activity. This enzyme plays a crucial role in the proper folding and function of virulence factors in many Gram-negative bacteria, including Escherichia coli. Inhibiting EcDsbA could disrupt the production of these virulence factors, potentially attenuating the bacteria's pathogenicity [].

Q2: What is the structure-activity relationship (SAR) observed for 6-Bromobenzofuran derivatives in inhibiting EcDsbA?

A2: Studies exploring modifications to the 6-Bromobenzofuran scaffold have revealed valuable SAR information []. Introducing substituents at specific positions around the core structure, particularly in the acetic acid side chain, has led to changes in binding affinity to EcDsbA. Compounds featuring modifications at these positions exhibited improved binding affinities compared to the parent 6-Bromobenzofuran-3-yl)acetic acid, highlighting the importance of these structural features for potent EcDsbA inhibition []. These findings guide further optimization efforts to develop more potent and selective EcDsbA inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B120167.png)